N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)cyclohexanecarboxamide
Description
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)cyclohexanecarboxamide is an organic compound belonging to the class of aromatic anilides. These compounds contain an anilide group where the carboxamide group is substituted with an aromatic group.
Properties
Molecular Formula |
C24H27N5O |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C24H27N5O/c1-17-16-22(26-19-10-6-3-7-11-19)29-24(25-17)28-21-14-12-20(13-15-21)27-23(30)18-8-4-2-5-9-18/h3,6-7,10-16,18H,2,4-5,8-9H2,1H3,(H,27,30)(H2,25,26,28,29) |
InChI Key |
UVISILJXIJZCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3CCCCC3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)cyclohexanecarboxamide involves several steps. One common method includes the reaction of 4-methyl-6-(phenylamino)pyrimidine-2-amine with 4-nitrobenzene sulfonyl chloride in the presence of triethylamine . The reaction conditions typically involve the use of solvents like ethanol and dioxane, and the reaction is carried out at room temperature or under reflux conditions .
Chemical Reactions Analysis
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)cyclohexanecarboxamide involves its interaction with DNA. The compound binds to DNA, altering its replication and inhibiting the growth of tumor cells. It also exhibits anti-angiogenic properties by blocking the formation of new blood vessels, which is crucial for tumor growth .
Comparison with Similar Compounds
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound also exhibits anti-angiogenic and DNA cleavage activities.
N-(4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-4-((4-methylphenyl)pyrimidin-2-amine): Known for its antitrypanosomal and antiplasmodial activities.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and makes it a valuable compound for research and drug discovery.
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